6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine
CAS No.: 1234616-70-6
Cat. No.: VC2974775
Molecular Formula: C7H2BrCl2N3
Molecular Weight: 278.92 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1234616-70-6 |
|---|---|
| Molecular Formula | C7H2BrCl2N3 |
| Molecular Weight | 278.92 g/mol |
| IUPAC Name | 6-bromo-2,4-dichloropyrido[2,3-d]pyrimidine |
| Standard InChI | InChI=1S/C7H2BrCl2N3/c8-3-1-4-5(9)12-7(10)13-6(4)11-2-3/h1-2H |
| Standard InChI Key | VPAHKVLQMKEPQW-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC2=C1C(=NC(=N2)Cl)Cl)Br |
| Canonical SMILES | C1=C(C=NC2=C1C(=NC(=N2)Cl)Cl)Br |
Introduction
Chemical Structure and Physical Properties
6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine belongs to the pyridopyrimidine family, featuring a fused ring system composed of pyridine and pyrimidine rings with specific halogen substitutions. Its molecular structure includes bromine at the 6-position and chlorine atoms at the 2- and 4-positions of the pyrido[2,3-d]pyrimidine scaffold.
Basic Identification Data
| Property | Value |
|---|---|
| CAS Number | 1234616-70-6 |
| Molecular Formula | C₇H₂BrCl₂N₃ |
| Molecular Weight | 278.92 g/mol |
| IUPAC Name | 6-bromo-2,4-dichloropyrido[2,3-d]pyrimidine |
| InChI | InChI=1S/C7H2BrCl2N3/c8-3-1-4-5(9)12-7(10)13-6(4)11-2-3/h1-2H |
| InChIKey | VPAHKVLQMKEPQW-UHFFFAOYSA-N |
The compound is identified in various chemical databases and repositories with consistent identification parameters, facilitating its recognition in research and industrial settings .
Physical Properties
| Property | Value |
|---|---|
| Physical Form | Solid |
| Melting Point | 176-177°C |
| Boiling Point | 323.9±42.0°C (Predicted) |
| Density | 1.946±0.06 g/cm³ (Predicted) |
| LogP | 3.0941 |
| TPSA | 38.67 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 0 |
These physical properties indicate that 6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine has moderate lipophilicity, which influences its ability to cross biological membranes and interact with cellular targets . The absence of hydrogen bond donors and presence of three hydrogen bond acceptors contributes to its specific interaction profile with biological molecules .
Chemical Reactivity
6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine demonstrates diverse chemical reactivity primarily due to its halogen-substituted heterocyclic structure.
Reaction Types
The compound participates in various chemical transformations, particularly those involving the halogen substituents. Key reaction types include:
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Nucleophilic Substitution Reactions: The chlorine atoms at positions 2 and 4, as well as the bromine at position 6, serve as leaving groups in nucleophilic aromatic substitution reactions. These reactions allow for the introduction of various functional groups to create derivatives with potentially enhanced biological activities.
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Electrophilic Reactions: Despite being electron-deficient due to the nitrogen atoms in the ring system, the compound can participate in certain electrophilic reactions, particularly at carbon positions with relatively higher electron density.
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Cross-Coupling Reactions: The halogen substituents, particularly bromine, make the compound a suitable substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira reactions, enabling the formation of carbon-carbon bonds .
Structural Modifications
The strategic positioning of halogen atoms in 6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine allows for selective modifications, which is particularly valuable in medicinal chemistry for structure-activity relationship studies. The substitution patterns often follow this order of reactivity:
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Position 4 (chlorine) - Most reactive toward nucleophiles
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Position 2 (chlorine) - Intermediate reactivity
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Position 6 (bromine) - Typically reserved for cross-coupling reactions
These differential reactivities provide synthetic chemists with tools for regioselective modifications of the core structure .
Synthesis Methods
The synthesis of 6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine typically involves multiple steps with careful control of reaction conditions to ensure selectivity and yield.
Industrial Production
Industrial production of 6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine employs scaled-up versions of laboratory methods with considerations for efficiency, safety, and environmental impact:
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Use of large reactors with precise control over reaction parameters
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Implementation of continuous flow processes where appropriate
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Employment of advanced purification techniques such as crystallization or chromatography to ensure high purity
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Quality control measures to meet pharmaceutical-grade standards
These industrial processes are typically optimized to minimize waste generation and reduce the use of hazardous reagents while maintaining product quality .
Biological Activities and Applications
| Biological Activity | Mechanism/Target | Potential Application |
|---|---|---|
| Antitumor | Inhibition of tyrosine kinases and fibroblast growth factor receptors | Cancer therapy |
| Cell Cycle Modulation | Induction of G2/M phase arrest | Anti-proliferative agents |
| Enzyme Inhibition | Interaction with specific enzyme active sites | Various therapeutic areas |
The compound's derivatives have demonstrated activity against fibroblast growth factor receptors and other tyrosine kinases, making them candidates for anticancer therapies. Its lipophilicity allows interaction with intracellular targets, influencing cellular functions such as signaling pathways related to drug action.
Role in Medicinal Chemistry
6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine serves primarily as a versatile intermediate in the synthesis of more complex therapeutic agents. The strategic positioning of halogen atoms allows for selective modification of the core structure, enabling medicinal chemists to:
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Develop structure-activity relationship (SAR) studies
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Optimize pharmacokinetic properties
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Enhance target selectivity
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Reduce potential side effects
Derivatives of this compound have been investigated for their potential to inhibit tumor growth in preclinical models, highlighting its significance in cancer research.
Comparison with Similar Compounds
Structural Analogs
Several structural analogs of 6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine exist, differing in the position of nitrogen atoms, the nature of the fused heterocyclic system, or the halogenation pattern:
| Compound | CAS Number | Key Structural Difference |
|---|---|---|
| 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine | 1363382-31-3 | Contains a furan ring instead of pyridine |
| 6-Bromo-2-chloropyrido[2,3-d]pyrimidine | 1234616-65-9 | Has only one chlorine atom at position 2 |
| 6-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine | 1260665-43-7 | Different arrangement of nitrogen atoms in the fused ring system |
These structural variations significantly impact the chemical reactivity, physical properties, and biological activities of these compounds .
Comparative Properties
The unique arrangement of atoms in 6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine contributes to its specific properties compared to analogs:
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Reactivity: The [2,3-d] fusion pattern influences the electron distribution in the aromatic system, affecting the reactivity of halogen substituents compared to compounds with different fusion patterns .
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Biological Activity: The specific arrangement of nitrogen atoms and halogens creates a unique electrostatic potential surface that determines protein binding characteristics and biological activities.
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Physical Properties: Compared to compounds like 6-bromo-2-chloropyrido[2,3-d]pyrimidine (CAS: 1234616-65-9), the presence of an additional chlorine atom affects properties such as lipophilicity, melting point, and solubility .
| Category | Classification |
|---|---|
| GHS Pictogram | GHS07 (Warning) |
| Signal Word | Warning |
| Hazard Statements | H302-H315-H319-H335 |
| Precautionary Statements | P261-P305+P351+P338 |
These classifications indicate that the compound may be harmful if swallowed (H302), cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .
Research Trends and Future Directions
Current research involving 6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine focuses on several areas:
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Structural Modifications: Exploring various substitution patterns to enhance biological activity and selectivity.
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Target-Specific Derivatives: Developing derivatives with improved specificity for particular biological targets, especially in cancer research.
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Synthetic Methodology: Advancing more efficient and environmentally friendly synthetic routes to produce the compound and its derivatives .
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Mechanism of Action Studies: Investigating the molecular mechanisms underlying the biological effects of derivatives, particularly in relation to cell cycle regulation and kinase inhibition.
The future of research in this area is likely to involve more detailed structure-activity relationship studies, expanded biological screening, and potential clinical development of promising derivatives for specific therapeutic applications.
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